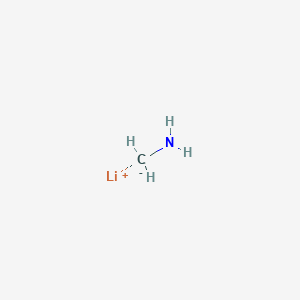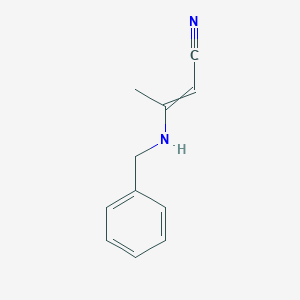
3-(Benzylamino)but-2-enenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Benzylamino)but-2-enenitrile is an organic compound that features a benzylamino group attached to a but-2-enenitrile backbone
準備方法
Synthetic Routes and Reaction Conditions
3-(Benzylamino)but-2-enenitrile can be synthesized through several methods. One common approach involves the reaction of benzylamine with but-2-enenitrile under specific conditions. The reaction typically requires a catalyst and is conducted under controlled temperature and pressure to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of advanced techniques such as continuous flow reactors and automated synthesis systems. These methods allow for precise control over reaction parameters, leading to efficient and scalable production of the compound.
化学反応の分析
Types of Reactions
3-(Benzylamino)but-2-enenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The benzylamino group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are often used.
Substitution: Substitution reactions may involve reagents like halogens or other nucleophiles under specific conditions.
Major Products Formed
The major products formed from these reactions include various substituted derivatives, amines, and oxides, depending on the specific reaction conditions and reagents used.
科学的研究の応用
3-(Benzylamino)but-2-enenitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of fine chemicals and specialty materials.
作用機序
The mechanism of action of 3-(Benzylamino)but-2-enenitrile involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It may also participate in various catalytic cycles, facilitating the formation of desired products through intermediate stages.
類似化合物との比較
Similar Compounds
3-(N-acetyl-N-benzylamino)-2-formylprop-2-enenitrile: This compound shares a similar structure but includes an acetyl group, which affects its reactivity and applications.
2-benzoyl-3-heteroaromaticprop-2-enenitriles: These compounds have a benzoyl group and are used in different synthetic applications.
Uniqueness
3-(Benzylamino)but-2-enenitrile is unique due to its specific combination of functional groups, which allows for a wide range of chemical reactions and applications. Its versatility makes it a valuable compound in both research and industrial settings.
特性
CAS番号 |
59333-53-8 |
|---|---|
分子式 |
C11H12N2 |
分子量 |
172.23 g/mol |
IUPAC名 |
3-(benzylamino)but-2-enenitrile |
InChI |
InChI=1S/C11H12N2/c1-10(7-8-12)13-9-11-5-3-2-4-6-11/h2-7,13H,9H2,1H3 |
InChIキー |
BYRVBQQUFLOHRK-UHFFFAOYSA-N |
正規SMILES |
CC(=CC#N)NCC1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


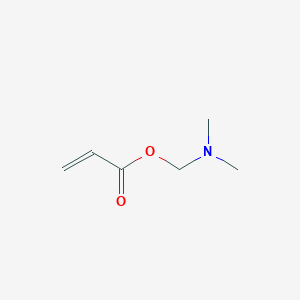
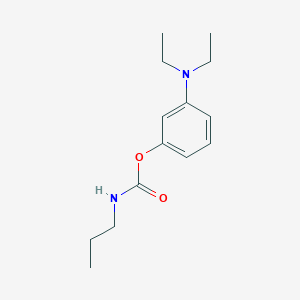
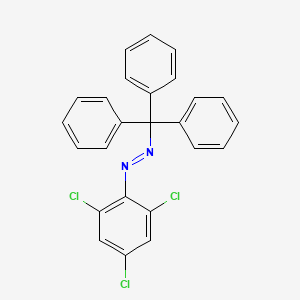
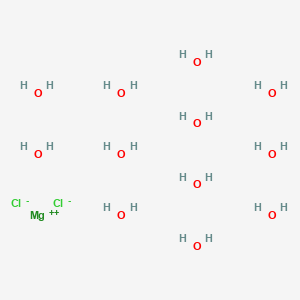
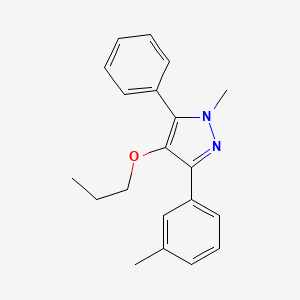
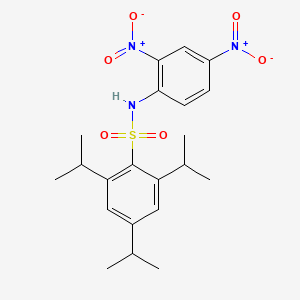


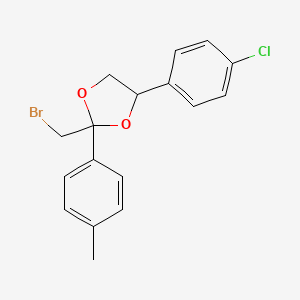
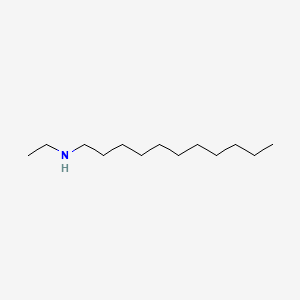
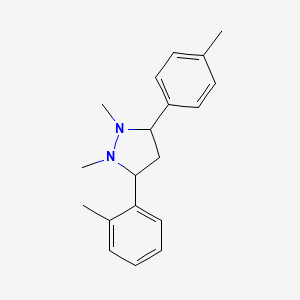
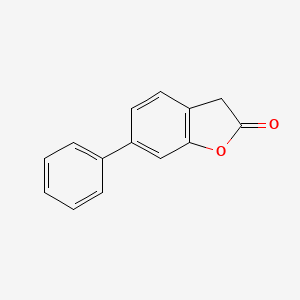
![6-(3-Methylhept-1-EN-1-YL)bicyclo[3.1.0]hexan-3-one](/img/structure/B14606614.png)
